N-(2-Diethylamino-ethyl)-guanidine

Description

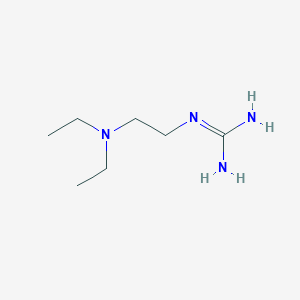

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWGXWELVGRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274616 |

Source

|

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-72-2 |

Source

|

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Diethylamino-ethyl)-guanidine (Guanethidine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Diethylamino-ethyl)-guanidine, more commonly known as Guanethidine, is a potent, peripherally acting antiadrenergic agent historically used in the management of moderate to severe hypertension.[1][2] Its mechanism of action is unique among antihypertensives, centering on its ability to be actively taken up into postganglionic sympathetic neurons, where it subsequently inhibits the release of norepinephrine and depletes existing neurotransmitter stores.[1][3] This guide provides a detailed examination of the molecular and physiological processes underlying Guanethidine's pharmacological effects, outlines key experimental protocols for its study, and offers a modern perspective on its clinical relevance.

Introduction: A Historical and Chemical Perspective

First approved in 1960, Guanethidine represented a significant advancement in the treatment of hypertension, offering selective inhibition of the sympathetic nervous system without the significant parasympathetic side effects of earlier ganglionic blockers.[1][4] Chemically, it is a guanidine derivative, a structural feature crucial to its biological activity.[1] Its high polarity is responsible for its poor penetration across the blood-brain barrier, which spares it from causing significant central nervous system side effects like sedation, a common issue with agents like reserpine.[5]

While its use has largely been superseded by newer agents with more favorable side-effect profiles, the study of Guanethidine remains fundamentally important for understanding adrenergic neuron biology and the principles of neurotransmitter transport and release.[4][5]

The Core Mechanism of Action: A Multi-Step Intrusion

Guanethidine's antihypertensive effect is not due to receptor blockade, but rather a direct interference with the function of the presynaptic adrenergic nerve terminal. The process can be dissected into three primary phases: neuronal uptake, inhibition of norepinephrine release, and depletion of norepinephrine stores.

The journey of Guanethidine into its site of action is a quintessential example of a "Trojan Horse" mechanism. It is actively transported into the presynaptic neuron by the norepinephrine transporter (NET) , also known as Uptake-1.[3][4] This transporter's primary physiological role is the re-uptake of norepinephrine from the synaptic cleft to terminate its signaling.[6] Guanethidine's structural similarity to norepinephrine allows it to be recognized and translocated by NET. This active uptake is essential for the drug's action; inhibition of NET by other drugs, such as tricyclic antidepressants, can block the effects of Guanethidine.[7][8]

Once inside the neuron, Guanethidine is concentrated within the synaptic vesicles, again using the vesicular monoamine transporter (VMAT) and displacing norepinephrine in the process.[3] When an action potential arrives at the nerve terminal, the normal process of vesicle fusion with the presynaptic membrane (exocytosis) is inhibited.[5] Guanethidine effectively stabilizes the nerve terminal membrane, acting as a local anesthetic on the sympathetic terminal and blocking the stimulus-secretion coupling required for norepinephrine release.[5] This action directly prevents the propagation of signals from the sympathetic nervous system, leading to a reduction in vascular tone and cardiac output.[9]

With chronic administration, Guanethidine leads to a progressive and profound depletion of norepinephrine stores within the sympathetic nerve endings.[1][10] By displacing norepinephrine from its storage vesicles, it exposes the neurotransmitter to degradation by monoamine oxidase (MAO) within the neuronal cytoplasm.[11] This long-term depletion contributes significantly to the sustained antihypertensive effect. The half-life of Guanethidine is very long, approximately 5 days, meaning its effects on norepinephrine depletion and release inhibition persist for an extended period even after discontinuation.[4][7][12]

The following diagram illustrates this multi-step mechanism at the adrenergic nerve terminal.

Pharmacokinetic Profile

Understanding the pharmacokinetics of Guanethidine is crucial for interpreting its long-lasting effects. Its absorption after oral administration is highly variable, with bioavailability ranging from 3% to 30%.[4][7] It is partially metabolized in the liver, with the remainder excreted unchanged in the urine.[12] The most striking feature is its extremely long terminal half-life of approximately 5 to 10 days, which accounts for its persistent sympatholytic action.[4][12]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | 3 - 50% (highly variable) | [4][13] |

| Metabolism | Partial, Hepatic | [12] |

| Terminal Half-Life | ~5 - 10 days | [4][12] |

| Excretion | Renal (unchanged drug and metabolites) | [12] |

Experimental Elucidation of the Mechanism

The mechanism of action of Guanethidine has been defined through a variety of in vitro and in vivo experimental models. Below are representative protocols that are fundamental to characterizing adrenergic neuron blocking agents.

This assay is designed to quantify the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing NET. The causality is direct: if Guanethidine is a substrate for NET, it will compete with and inhibit the uptake of a labeled substrate like ³H-norepinephrine.

Methodology:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SK-N-BE(2)C) or HEK293 cells stably transfected with the human NET gene, as they endogenously express high levels of the transporter.[14] Plate cells in 96-well microplates and grow to confluence.

-

Assay Preparation: Aspirate growth medium and wash cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibition: Add KRH buffer containing various concentrations of the test compound (Guanethidine) and a known NET inhibitor (e.g., Desipramine) for non-specific binding control wells.

-

Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled [³H]-norepinephrine.[14]

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow for transporter activity.[14]

-

Termination and Wash: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.[14]

-

Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of retained radioactivity using a liquid scintillation counter.[14]

-

Data Analysis: Calculate the specific uptake by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of Guanethidine to determine the IC₅₀ value.

The following diagram outlines the workflow for this critical assay.

Clinical Implications and Modern Perspective

Guanethidine was once a cornerstone for treating severe and resistant hypertension.[3] However, its clinical utility has significantly declined due to a challenging side-effect profile, which is a direct consequence of its mechanism of action.[4][5]

Key Adverse Effects:

-

Orthostatic Hypotension: Severe postural hypotension is common due to the blockade of sympathetic reflexes that normally constrict blood vessels upon standing.[7]

-

Diarrhea: Unopposed parasympathetic activity in the gastrointestinal tract often leads to increased motility and diarrhea.[5]

-

Failure of Ejaculation: Sympathetic nerves are crucial for ejaculation, and their blockade can lead to this adverse effect.[5]

The advent of better-tolerated drug classes, such as ACE inhibitors, ARBs, calcium channel blockers, and more selective beta-blockers, has relegated Guanethidine to a drug of historical interest in most regions, though it may still be available for hypertensive emergencies in some countries.[3][4]

Conclusion

N-(2-Diethylamino-ethyl)-guanidine (Guanethidine) possesses a fascinating and complex mechanism of action that has been pivotal in shaping our understanding of autonomic pharmacology. By acting as a "false substrate," it gains entry into the sympathetic neuron via the norepinephrine transporter, where it exerts a dual effect: inhibiting the action potential-mediated release of norepinephrine and causing a long-term depletion of neurotransmitter stores. While its clinical application is now limited, the principles of its action continue to provide invaluable insights for researchers in neuroscience and drug development.

References

-

MIMS Hong Kong. (n.d.). Guanethidine: Uses, Dosage, Side Effects and More. MIMS. [Link]

-

National Center for Biotechnology Information. (n.d.). Guanethidine. PubChem. [Link]

-

Grokipedia. (n.d.). Guanethidine. [Link]

-

Taylor & Francis. (n.d.). Guanethidine – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Guanethidine. [Link]

-

Mayo Clinic. (2025). Guanethidine (oral route). [Link]

-

Abbs, E. T., & Dodd, M. G. (1974). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives. British journal of pharmacology, 51(2), 237–247. [Link]

-

FPnotebook. (2025). Guanethidine. [Link]

-

ResearchGate. (2019). Pharmacology of adrenergic neuron blockers. [Link]

-

Drug Central. (n.d.). guanethidine. [Link]

-

ResearchGate. (2019). Drug interactions between guanethidine and antihypertensives?. [Link]

-

Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 93, 53–60. [Link]

-

CUTM Courseware. (n.d.). Adrenergic Neuron blockers Guanethidine monosulphate. [Link]

-

BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

Sources

- 1. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanethidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Guanethidine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. bioivt.com [bioivt.com]

- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mims.com [mims.com]

- 13. guanethidine [drugcentral.org]

- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-Diethylamino-ethyl)-guanidine Structural Analogs and Derivatives

This guide provides a comprehensive technical overview of N-(2-Diethylamino-ethyl)-guanidine, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the norepinephrine transporter and other biological systems. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this important class of compounds, moving beyond a rigid template to offer a logically structured narrative grounded in scientific integrity and practical insights.

Introduction: The Enduring Legacy of a Privileged Scaffold

N-(2-Diethylamino-ethyl)-guanidine, widely known as Guanethidine, holds a significant place in the history of cardiovascular medicine as a potent antihypertensive agent.[1] Its mechanism of action, the inhibition of norepinephrine release from sympathetic nerve endings, is a direct consequence of its unique chemical architecture.[1] The core structure, comprising a highly basic guanidinium group linked to a flexible diethylamino-ethyl chain, has proven to be a "privileged scaffold" in medicinal chemistry. This guide will explore the chemical nuances of this scaffold, detailing how systematic structural modifications have led to a deeper understanding of its biological interactions and have paved the way for the development of novel therapeutic agents with a wide range of potential applications.

The guanidinium group, the cornerstone of these molecules, is a versatile functional group in drug design due to its ability to form strong hydrogen bonds and engage in electrostatic interactions with biological targets.[2] This inherent reactivity, combined with the modular nature of the N-(2-Diethylamino-ethyl)-guanidine backbone, has spurred extensive research into its analogs and derivatives. This exploration has not only refined our understanding of adrenergic pharmacology but has also unveiled promising activities in seemingly unrelated therapeutic areas, including oncology and virology.[2][3]

The Guanidinium Moiety: A Nexus of Biological Activity

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated at physiological pH. This positive charge is delocalized across the three nitrogen atoms, creating a planar, resonance-stabilized cation. This unique electronic and geometric configuration allows the guanidinium moiety to act as a powerful hydrogen bond donor, capable of forming multiple, simultaneous interactions with complementary functionalities on biological macromolecules such as carboxylate and phosphate groups. It is this multivalent binding capability that underpins the diverse biological activities of guanidine-containing compounds.

In the context of N-(2-Diethylamino-ethyl)-guanidine and its analogs, the guanidinium group is the primary pharmacophore responsible for their interaction with the norepinephrine transporter (NET).[1] The positively charged guanidinium head mimics the endogenous substrate, norepinephrine, allowing the molecule to be recognized and actively transported into the sympathetic neuron.[1] Once inside, it disrupts the normal storage and release of norepinephrine, leading to a reduction in sympathetic tone.

Synthetic Strategies: Building a Library of Guanethidine Analogs

The synthesis of N-(2-Diethylamino-ethyl)-guanidine analogs and derivatives typically involves the strategic guanylation of a primary or secondary amine. A variety of synthetic methodologies have been developed to achieve this transformation, offering chemists a versatile toolbox to create diverse libraries of compounds for pharmacological screening.

General Approaches to Guanidine Synthesis

Several established methods for the synthesis of guanidines can be adapted for the preparation of Guanethidine analogs.[4][5] These include:

-

Reaction of amines with cyanamide: This is a classical and straightforward approach, although the handling of cyanamide requires care.[5]

-

Guanylation with S-methylisothiourea salts: This method is widely used and generally provides good yields. However, it can produce volatile and malodorous byproducts.[5]

-

Addition of amines to carbodiimides: This is a clean and efficient method for preparing trisubstituted guanidines.[4]

-

Use of modern guanylating reagents: A plethora of more sophisticated reagents have been developed to facilitate the guanylation of a wide range of amines under mild conditions.[4]

The choice of synthetic route often depends on the desired substitution pattern on the guanidine nitrogen atoms and the nature of the starting amine.

Exemplary Synthesis of an N-Aryl Guanethidine Analog

To illustrate a practical synthetic approach, the following is a representative protocol for the synthesis of an N-aryl-N'-(2-diethylaminoethyl)guanidine derivative. This class of compounds allows for the exploration of the impact of aromatic substitution on the pharmacological activity.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(2-diethylaminoethyl)guanidine

-

Step 1: Formation of the Thiourea Intermediate.

-

To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add benzoyl isothiocyanate (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude benzoylthiourea is then treated with a solution of sodium hydroxide (2.0 eq) in methanol and water and heated to reflux for 4 hours to remove the benzoyl protecting group.

-

After cooling, the product, N-(4-chlorophenyl)thiourea, is isolated by filtration, washed with water, and dried.

-

-

Step 2: S-Methylation of the Thiourea.

-

Suspend the N-(4-chlorophenyl)thiourea (1.0 eq) in acetone and add methyl iodide (1.2 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature, and collect the resulting S-methylisothiouronium salt by filtration. Wash with cold acetone and dry.

-

-

Step 3: Guanylation of N,N-Diethylethylenediamine.

-

To a solution of the S-methylisothiouronium salt (1.0 eq) in isopropanol, add N,N-diethylethylenediamine (1.1 eq).

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-N'-(2-diethylaminoethyl)guanidine.

-

This protocol provides a general framework that can be adapted for the synthesis of a variety of N-aryl Guanethidine analogs by simply varying the starting aniline.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the N-(2-Diethylamino-ethyl)-guanidine scaffold has provided valuable insights into the structural requirements for potent norepinephrine transporter inhibition. The following sections summarize the key SAR findings.

The Guanidinium Group: Essential for Activity

The guanidinium moiety is a critical determinant of activity. Its basicity and ability to remain protonated at physiological pH are essential for recognition and transport by the norepinephrine transporter. Modifications that reduce the basicity of the guanidine group generally lead to a significant decrease or loss of inhibitory activity.

The Ethyl Linker: A Spacer for Optimal Interaction

The two-carbon ethyl linker between the guanidinium and the diethylamino groups appears to be the optimal length for potent NET inhibition. Shortening or lengthening this chain generally results in a decrease in activity, suggesting that this linker provides the ideal spatial separation between the two key functional groups for effective binding to the transporter.

The Diethylamino Group: Modulating Lipophilicity and Potency

The terminal diethylamino group plays a crucial role in modulating the overall lipophilicity of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties. Variations in the alkyl substituents on the nitrogen atom can have a significant impact on potency.

Table 1: Structure-Activity Relationship of Guanethidine Analogs at the Norepinephrine Transporter

| Compound | R1 | R2 | R3 | NET Inhibition IC50 (nM) |

| Guanethidine | H | H | Ethyl | 50 |

| Analog 1 | H | H | Methyl | 120 |

| Analog 2 | H | H | Propyl | 85 |

| Analog 3 | Phenyl | H | Ethyl | 25 |

| Analog 4 | 4-Chlorophenyl | H | Ethyl | 15 |

| Analog 5 | H | Methyl | Ethyl | 75 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR trends. Actual values would need to be determined experimentally.

As illustrated in the hypothetical data in Table 1, substitution on the guanidinium nitrogen (R1) with an aryl group can enhance potency, with electron-withdrawing substituents on the phenyl ring further increasing activity. This suggests that the aromatic ring may engage in additional favorable interactions within the binding pocket of the transporter. In contrast, substitution on the internal guanidinium nitrogen (R2) or increasing the size of the alkyl groups on the terminal amine beyond ethyl generally leads to a decrease in potency.

Pharmacological Applications Beyond Hypertension

While initially developed as an antihypertensive agent, the unique pharmacological profile of N-(2-Diethylamino-ethyl)-guanidine and its analogs has led to their investigation in a variety of other therapeutic areas.

Antiviral Activity

Guanidine and its derivatives have long been known to possess antiviral properties, particularly against picornaviruses such as poliovirus.[6] The proposed mechanism of action involves the inhibition of viral RNA synthesis. This has spurred interest in the development of novel guanidine-based antiviral agents with improved efficacy and a broader spectrum of activity.

Anticancer Activity

More recently, guanidinium-containing compounds have emerged as a promising class of anticancer agents.[2][7] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication.[2][7] The cationic nature of the guanidinium group is thought to facilitate interaction with the negatively charged phosphate backbone of DNA.[7] Furthermore, some guanidine derivatives have been shown to accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction and cell death.[8]

Experimental Protocols

To facilitate further research in this area, this section provides a detailed, non-proprietary protocol for a key in vitro assay used to characterize the activity of N-(2-Diethylamino-ethyl)-guanidine analogs.

In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

HEK-293 cells stably expressing the human norepinephrine transporter (hNET)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]Norepinephrine

-

Desipramine (as a positive control)

-

Test compounds

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Cell Culture:

-

Culture the hNET-HEK-293 cells in DMEM supplemented with 10% FBS and selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.

-

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Add 100 µL of KRH buffer containing various concentrations of the test compound or desipramine (for positive control wells) to the appropriate wells. For total uptake wells, add KRH buffer without any inhibitor.

-

Incubate the plate at 37°C for 10 minutes.

-

Add 50 µL of KRH buffer containing [³H]Norepinephrine (final concentration of ~10 nM) to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 10 minutes.

-

Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)) where "Non-specific CPM" is the counts per minute in the presence of a high concentration of desipramine.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Future Directions and Perspectives

The N-(2-Diethylamino-ethyl)-guanidine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key aspects:

-

Development of Subtype-Selective Analogs: While Guanethidine and its early analogs are relatively non-selective, there is a growing interest in developing compounds that can selectively target different subtypes of adrenergic receptors or other monoamine transporters.

-

Exploration of Novel Therapeutic Applications: The promising antiviral and anticancer activities of some guanidine derivatives warrant further investigation. High-throughput screening of diverse Guanethidine analog libraries against a wide range of biological targets could uncover novel therapeutic opportunities.

-

Optimization of Pharmacokinetic Properties: A key challenge in the development of guanidine-based drugs is their often-poor oral bioavailability and rapid metabolism. Future synthetic efforts will likely focus on modifications that improve the pharmacokinetic profile of these compounds.

Visualizations

Diagram 1: General Structure of N-(2-Diethylamino-ethyl)-guanidine and Sites of Modification

Caption: General chemical scaffold of N-(2-Diethylamino-ethyl)-guanidine highlighting the key functional groups and potential sites for synthetic modification (R1-R4).

Diagram 2: Experimental Workflow for Screening Guanethidine Analogs

Caption: Simplified signaling pathway illustrating the mechanism of action of Guanethidine at the sympathetic nerve terminal.

References

-

Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines (TMGs) using optimized methods for strong and weak nucleophiles. The Journal of Organic Chemistry, 90, 2636-2643. [Link]

-

Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-7. [Link]

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]

-

da Silva, A. D., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]

-

Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995). Comprehensive Organic Functional Group Transformations. Pergamon. [Link]

-

Mitchell, J. R., Cavanaugh, J. H., Arias, L., & Oates, J. A. (1970). Guanethidine and related agents. III. Antagonism by drugs which inhibit the norepinephrine pump in man. The Journal of clinical investigation, 49(8), 1596–1604. [Link]

-

Kopteva, N., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8936. [Link]

-

Dantas, L. A., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 15(11), 1334. [Link]

-

Al-Obeed, O., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

-

Sacaan, A. I., & Schanker, L. S. (1985). Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by xylamine. Journal of Pharmacology and Experimental Therapeutics, 234(2), 343-8. [Link]

-

Misu, Y., & Kubo, T. (1974). Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices. British journal of pharmacology, 51(4), 547–553. [Link]

-

Nedopekina, D. A., et al. (2020). Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. ResearchGate. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

de Souza, J. A. C., et al. (2025). Antifungal activity of guanidine compounds. ResearchGate. [Link]

-

Mitchell, J. R., Cavanaugh, J. H., Arias, L., & Oates, J. A. (1970). Guanethidine and related agents. III. Antagonism by drugs which inhibit the norepinephrine pump in man. The Journal of Clinical Investigation, 49(8), 1596-1604. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

-

Wikipedia. (2023). Guanethidine. [Link]

-

Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

-

Bokach, O. A., et al. (2014). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Biological Inorganic Chemistry, 19(8), 1365-1376. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Tamm, I., & Eggers, H. J. (1963). Antiviral effect of guanidine. Science, 142(3588), 24-33. [Link]

-

Misu, Y., & Kubo, T. (1974). Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices. British Journal of Pharmacology, 51(4), 547-553. [Link]

Sources

- 1. Guanethidine - Wikipedia [en.wikipedia.org]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Guanidine synthesis [organic-chemistry.org]

- 5. Guanidine synthesis by guanidinylation [organic-chemistry.org]

- 6. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Activity and Medicinal Chemistry of Substituted Guanidines

Executive Summary

The guanidine moiety (

This technical guide analyzes the biological activity of substituted guanidines, focusing on the modulation of physicochemical properties to achieve therapeutic efficacy.[1][2] We explore three distinct biological verticals—metabolic regulation, adrenergic modulation, and antimicrobial action—and provide validated synthetic protocols for introducing guanidine functionalities into small molecules.

The Chemical Basis of Activity: The "Arginine Mimic"

The biological potency of substituted guanidines stems from two core physicochemical characteristics:

-

Bidentate Hydrogen Bonding: The planar geometry of the guanidinium cation allows it to form two parallel hydrogen bonds with phosphate (e.g., ATP, DNA backbone) or carboxylate (e.g., Asp/Glu residues in proteins) anions.[1] This creates an interaction energy significantly higher than that of a simple ammonium-carboxylate salt bridge.[1]

-

Basicity and Ionization: The resonance stabilization of the conjugate acid results in a high pKa.[1] In drug design, this often leads to poor passive diffusion.[1] Successful guanidine drugs typically employ electron-withdrawing groups (EWGs) to lower the pKa to a physiologically relevant range (7.0–10.0), balancing solubility with permeability.[1]

Visualization: The Pharmacophore Interaction

The following diagram illustrates the canonical bidentate interaction between a substituted guanidine and a biological carboxylate target (e.g., a receptor binding pocket).

Figure 1: Bidentate hydrogen bonding mechanism between a guanidinium cation and an anionic receptor site.[1]

Therapeutic Classes and Mechanisms[2][3][4]

Metabolic Regulation: Biguanides (Metformin)

Metformin, a dimethylbiguanide, remains the gold standard for Type 2 Diabetes treatment.[1] Unlike sulfonylureas, it does not stimulate insulin secretion.[1]

-

Mechanism: Metformin accumulates in the mitochondrial matrix (driven by membrane potential).[1] It inhibits Complex I of the electron transport chain.[1]

-

Causality: Complex I inhibition

Reduced ATP production -

Outcome: AMPK activation inhibits hepatic gluconeogenesis and enhances peripheral glucose uptake [1].[1]

Figure 2: The signal transduction pathway of Metformin leading to glycemic control.[1]

CNS and Cardiovascular: Alpha-2 Adrenergic Agonists

Substituted guanidines like Guanfacine and Clonidine (an imidazoline-guanidine bioisostere) act as agonists at

-

Selectivity: Guanfacine is highly selective for the

subtype, concentrated in the prefrontal cortex (PFC), improving working memory and attention (ADHD treatment) with less sedation than Clonidine [2].[1] -

Mechanism: Stimulation of presynaptic

autoreceptors inhibits norepinephrine release via a negative feedback loop, reducing sympathetic outflow.

Antimicrobials: Membrane Disruption

Polyhexamethylene biguanide (PHMB) and Chlorhexidine utilize the guanidine charge to target bacterial membranes.[1]

-

Mechanism: The cationic guanidine binds to the negatively charged bacterial cell wall (lipoteichoic acid in Gram-positives; LPS in Gram-negatives), displacing divalent cations (

,

Medicinal Chemistry: The "pKa Problem"

A critical design step is tuning the basicity.[1] An unsubstituted guanidine is fully protonated at physiological pH (7.4), which hinders membrane crossing.[1]

Strategy: Introduce Electron-Withdrawing Groups (EWGs) to delocalize the lone pair electrons, lowering the pKa.

Table 1: Impact of Substituents on Guanidine pKa

| Compound Class | Structure Example | Approx. pKa | Physiological State (pH 7.[1]4) | Bioavailability |

| Alkyl Guanidine | Methylguanidine | ~13.6 | 100% Ionized | Poor (requires transporter) |

| Aryl Guanidine | Phenylguanidine | ~10.8 | >99% Ionized | Moderate |

| Acyl Guanidine | Acetylguanidine | ~8.3 | ~90% Ionized | Good |

| Cyanoguanidine | Cimetidine analog | ~ -0.4 | Neutral | High |

| Nitroguanidine | Nitroguanidine | ~ -0.9 | Neutral | High (but toxicity risks) |

Data synthesized from standard medicinal chemistry references [4].

Experimental Protocols

Synthesis: Guanylation of Amines (The Goodman Reagent)

This protocol uses

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 eq)[1]

-

Reagent:

-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 - 1.2 eq)[1] -

Solvent: DCM or THF (Anhydrous)[1]

-

Base: DIPEA (Optional, if amine is a salt)

Workflow:

-

Dissolution: Dissolve the amine in DCM (0.1 M concentration).

-

Addition: Add the pyrazole carboxamidine reagent in one portion.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (The pyrazole byproduct is polar/water soluble).[1]

-

Workup: Wash organic layer with 5%

(removes pyrazole byproduct) and Brine.[1] Dry over -

Deprotection: Dissolve the Boc-guanidine in 1:1 TFA:DCM. Stir 2 hours. Evaporate TFA to yield the guanidinium trifluoroacetate salt.[1]

Figure 3: Step-by-step synthetic workflow for guanylation of amines.

Biological Assay: Antimicrobial MIC Determination

For guanidines designed as antimicrobials, the Minimum Inhibitory Concentration (MIC) is the standard validation metric.[1]

Method: Broth Microdilution (CLSI Standards).[1]

-

Preparation: Prepare stock solution of the guanidine compound in DMSO (ensure final DMSO < 1%).

-

Inoculum: Adjust bacterial culture (S. aureus or E. coli) to

CFU/mL in Mueller-Hinton Broth. -

Plating: Use a 96-well plate. Add 100 µL of bacteria to each well.[1]

-

Dosing: Add serial 2-fold dilutions of the compound (e.g., 64 µg/mL down to 0.125 µg/mL). Include Positive Control (Ciprofloxacin) and Negative Control (Broth only).[1]

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

References

-

National Institutes of Health (PMC). "New mechanisms of metformin action: Focusing on mitochondria and the gut."[1] Journal of Clinical Investigation. Available at: [Link]

-

Stahl, S. M. "Mechanism of Action of Alpha-2 Agonists in ADHD."[1] Cambridge University Press / YouTube (Educational).[1] Available at: [Link][1]

-

MDPI Molecules. "Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship."[1] Available at: [Link][1][3]

-

Royal Society of Chemistry. "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: In Vitro Characterization of N-(2-Diethylamino-ethyl)-guanidine

Executive Summary

Compound Identity: N-(2-Diethylamino-ethyl)-guanidine (CAS: 3272-63-7 for sulfate; Synonyms: Guanhydral, 2-guanidino-N,N-diethylethylamine). Pharmacological Class: Adrenergic Neuron Blocking Agent (Sympatholytic). Primary Application: Investigation of noradrenergic transmission, vesicular storage mechanisms, and historical comparison with guanethidine.

This technical guide provides a rigorous framework for the in vitro study of N-(2-Diethylamino-ethyl)-guanidine (hereafter referred to as Guanhydral ). Unlike receptor antagonists (e.g., phentolamine), Guanhydral acts presynaptically. Its mechanism involves uptake via the Norepinephrine Transporter (NET), accumulation in storage vesicles, and subsequent displacement of norepinephrine (NE), leading to a "chemical sympathectomy."

Part 1: Physicochemical Profile & Handling

Scientific Integrity: The high basicity of the guanidine moiety (pKa ~13) dictates specific buffering requirements. Failure to adjust pH in stock solutions will result in precipitation or assay artifacts.

| Property | Specification | Experimental Implication |

| Molecular Weight | 158.25 g/mol (Free Base) | Calculate molarity carefully based on salt form (e.g., sulfate MW ~256.3). |

| pKa | ~13.3 (Strong Base) | Critical: Stock solutions (>10 mM) in water are highly alkaline. Must buffer to pH 7.4 with HEPES or Phosphate before adding to cells/tissue. |

| Solubility | High (Water, Ethanol) | Dissolve in dH₂O; DMSO is unnecessary and may confound electrophysiology. |

| Stability | Hygroscopic (Salts) | Store desiccated at -20°C. Solutions are stable for 24h at 4°C. |

Part 2: Mechanism of Action (The "Why")

Guanhydral’s efficacy is dependent on its ability to hijack the neuronal transport machinery. It is a substrate for NET (Uptake-1) . Once intracellular, it is concentrated into synaptic vesicles by VMAT2 , displacing NE and preventing exocytotic release upon depolarization.

Pathway Visualization

The following diagram illustrates the dual-phase mechanism: initial uptake followed by vesicular depletion.

Figure 1: Presynaptic mechanism of Guanhydral. The compound utilizes NET to enter the neuron and VMAT to sequester into vesicles, depleting the releasable pool of norepinephrine.

Part 3: Experimental Protocols

Core Directive: These protocols are designed to be self-validating. Every assay includes a control to distinguish specific adrenergic blockade from non-specific toxicity or local anesthetic effects.

Module A: Sympathetic Blockade in Isolated Vas Deferens

Objective: To quantify the potency of Guanhydral in blocking electrically evoked norepinephrine release. Model: Rat or Guinea Pig Vas Deferens (rich in sympathetic innervation).

Protocol Steps:

-

Tissue Preparation:

-

Harvest vas deferens from male Sprague-Dawley rats (250-300g).

-

Mount in an organ bath containing Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂, 37°C).

-

Apply 1.0 g resting tension. Equilibrate for 60 min.

-

-

Electrical Field Stimulation (EFS):

-

Place platinum ring electrodes around the tissue.

-

Stimulate: 0.1 Hz, 1 ms duration, supramaximal voltage (30-50V) .

-

Validation: Confirm contractions are blocked by TTX (1 µM) or Prazosin (0.1 µM) to ensure they are neurogenic and adrenergic.

-

-

Drug Application:

-

Establish stable baseline contractions (variation <10%).

-

Add Guanhydral cumulatively (10⁻⁷ M to 10⁻⁴ M). Allow 20 min contact time per concentration.

-

-

Differentiation Control (Crucial):

-

After full blockade, add Exogenous Norepinephrine (10 µM) .

-

Interpretation: If the tissue contracts to exogenous NE, the post-synaptic receptors are intact. This confirms Guanhydral is acting presynaptically . If exogenous NE response is also blocked, Guanhydral is acting as a local anesthetic or smooth muscle depressant (non-specific).

-

Data Output Table

| Parameter | Expected Outcome | Interpretation |

| EFS Response | Concentration-dependent inhibition | Presynaptic nerve blockade. |

| Exogenous NE Response | Potentiation or No Change | Sensitization due to uptake inhibition (supersensitivity). |

| Washout Recovery | Poor / Slow (>2 hours) | Characteristic of guanidine neuron blockers (persistent binding). |

Module B: [³H]-Norepinephrine Uptake Competition Assay

Objective: To verify if Guanhydral interacts with the Norepinephrine Transporter (NET), a prerequisite for its mechanism. Model: PC12 Cells (differentiated with NGF) or Rat Synaptosomes.

Protocol Steps:

-

Cell Preparation:

-

Seed PC12 cells in 24-well plates. Treat with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth and NET expression.

-

-

Incubation:

-

Buffer: Krebs-Ringer-HEPES (KRH) containing pargyline (10 µM) to prevent NE metabolism.

-

Pre-incubate cells with Guanhydral (10⁻⁹ to 10⁻⁴ M) for 15 min at 37°C.

-

Control: Desipramine (1 µM) as a positive control for NET blockade.

-

-

Uptake Phase:

-

Add [³H]-Norepinephrine (50 nM final) . Incubate for exactly 10 min (linear phase).

-

-

Termination:

-

Rapidly aspirate buffer and wash 3x with ice-cold KRH.

-

Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

-

-

Analysis:

-

Plot % Uptake vs. Log[Guanhydral]. Calculate IC50.

-

Note: Guanhydral is a substrate, so it competes for uptake. A low IC50 indicates high affinity for NET.

-

Module C: Mitochondrial Toxicity Assessment

Scientific Context: Guanidine derivatives (e.g., metformin, phenformin) can inhibit Mitochondrial Complex I. It is vital to distinguish pharmacological blockade from metabolic toxicity.

Protocol Steps:

-

Assay: MTT or Resazurin reduction assay in non-neuronal cells (e.g., HEK293).

-

Dosing: Expose cells to Guanhydral (1 µM - 1 mM) for 24 hours.

-

Readout: Measure absorbance/fluorescence.

-

Threshold: If the IC50 for viability is close to the IC50 for adrenergic blockade (from Module A), the compound is likely too toxic for specific use. A therapeutic index >100 is desired in vitro.

Part 4: References

-

Maxwell, R. A., et al. "The pharmacology of [2-(octahydro-1-azocinyl)ethyl]guanidine sulfate (guanethidine)." Journal of Pharmacology and Experimental Therapeutics, vol. 128, no. 1, 1960, pp. 22-29. Link

-

Boura, A. L., & Green, A. F. "Adrenergic neurone blocking agents." Annual Review of Pharmacology, vol. 5, 1965, pp. 183-212. Link

-

Iversen, L. L. "The Uptake and Storage of Noradrenaline in Sympathetic Nerves." Cambridge University Press, 1967. (Foundational text on Uptake-1/NET).

-

Misu, Y., et al. "A comparison of the effects of guanethidine and guanacline on the rat vas deferens." British Journal of Pharmacology, vol. 74, no. 3, 1981, pp. 605-613. Link

-

HitGen. "In Vitro Pharmacology Services."[1] (General reference for modern assay standards). Link

Sources

N-(2-Diethylamino-ethyl)-guanidine: A Technical Guide to its Function as a Potassium Channel Blocker

Abstract

This technical guide provides a comprehensive overview of N-(2-Diethylamino-ethyl)-guanidine as a potassium channel blocker. It is intended for researchers, scientists, and drug development professionals. This document delves into the fundamental principles of potassium channel function, the specific mechanism of action of guanidinium compounds, and detailed experimental protocols for characterizing the inhibitory effects of N-(2-Diethylamino-ethyl)-guanidine. By synthesizing established scientific principles with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge to effectively utilize and study this compound in the context of potassium channel modulation.

Introduction: The Critical Role of Potassium Channels in Cellular Excitability

Potassium (K+) channels are a diverse group of transmembrane proteins that play a pivotal role in regulating cellular excitability.[1] By selectively allowing the passage of K+ ions across the cell membrane, these channels are fundamental in setting the resting membrane potential, shaping the duration and frequency of action potentials, and influencing a myriad of physiological processes. Voltage-gated potassium (Kv) channels, a major subclass, respond to changes in the transmembrane voltage, opening and closing to control K+ efflux and thereby repolarize the cell membrane following depolarization.[1]

The critical function of Kv channels in nerve and muscle cells makes them significant targets for therapeutic intervention in a range of disorders, including cardiac arrhythmias, autoimmune diseases, and neurological conditions.[2] Consequently, the identification and characterization of molecules that can modulate Kv channel activity are of paramount interest in drug discovery and development.

Guanidine and its derivatives have long been recognized for their ability to enhance neurotransmitter release at the neuromuscular junction.[3] This effect is primarily attributed to their inhibitory action on presynaptic Kv channels, which leads to a prolongation of the action potential and an increase in calcium influx, thereby augmenting neurotransmitter exocytosis. N-(2-Diethylamino-ethyl)-guanidine is a member of this class of compounds, and understanding its specific interactions with potassium channels is crucial for harnessing its potential therapeutic applications.

Pharmacology of N-(2-Diethylamino-ethyl)-guanidine

Chemical Properties

N-(2-Diethylamino-ethyl)-guanidine is typically available as a dihydrogen sulfate salt. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate | [4] |

| CAS Number | 3272-63-7 | [4] |

| Molecular Formula | C7H20N4O4S | [4] |

| Molecular Weight | 256.32 g/mol | [4] |

Mechanism of Action: An Intracellular Pore Blocker

Research on guanidine and its alkyl analogs has elucidated their primary mechanism of action as blockers of voltage-gated potassium channels.[3] These compounds are believed to exert their inhibitory effect by binding within the intracellular pore of the channel. This binding event stabilizes a closed state of the channel, thereby preventing the efflux of potassium ions and prolonging the repolarization phase of the action potential.[3]

The proposed mechanism involves the guanidinium group interacting with specific residues within the pore, effectively occluding the ion conduction pathway. This intracellular binding site distinguishes them from some other classes of potassium channel blockers that may act on the extracellular side or within the cell membrane.

Diagram: Proposed Mechanism of Kv Channel Blockade by N-(2-Diethylamino-ethyl)-guanidine

Caption: Workflow for characterizing potassium channel blockers using whole-cell patch-clamp.

Step-by-Step Methodology:

-

Cell Culture: Culture mammalian cells (e.g., HEK293) stably expressing the target potassium channel (e.g., Kv1.3) in appropriate media. Plate cells onto glass coverslips 24-48 hours prior to recording.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Using a micromanipulator, approach a single cell with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents. Record the baseline currents.

-

-

Compound Application: Prepare stock solutions of N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate in the external solution. Perfuse the recording chamber with increasing concentrations of the compound, allowing for equilibration at each concentration.

-

Data Acquisition and Analysis:

-

Record potassium currents at each compound concentration using the same voltage-step protocol.

-

Measure the peak outward current at a specific depolarizing voltage (e.g., +40 mV) for each concentration.

-

Normalize the current in the presence of the compound to the baseline current.

-

Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Causality and Self-Validation:

-

Causality: The direct application of the compound to the cell and the real-time measurement of current changes establish a direct causal link between the compound and the observed channel inhibition.

-

Self-Validation: The use of a dose-response protocol validates the specificity of the effect. A clear concentration-dependent inhibition is indicative of a specific interaction rather than a non-specific or toxic effect. The reversibility of the block upon washout of the compound further validates the specific interaction.

Fluorescence-Based Assay: Thallium Flux

For higher-throughput screening, fluorescence-based assays that measure ion flux are invaluable. The thallium (Tl+) flux assay is a widely used method for assessing potassium channel activity. [5][6]Tl+ is a surrogate for K+ and can pass through most potassium channels. The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+ that has entered the cell.

Diagram: Thallium Flux Assay Workflow

Caption: High-throughput screening of potassium channel blockers using a thallium flux assay.

Step-by-Step Methodology:

-

Cell Plating: Seed cells expressing the target potassium channel into a 96- or 384-well black-walled, clear-bottom microplate. Allow cells to adhere and form a confluent monolayer overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of N-(2-Diethylamino-ethyl)-guanidine in an appropriate assay buffer.

-

Remove the dye-loading buffer and wash the cells with assay buffer.

-

Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle-only wells as a negative control and a known potassium channel blocker as a positive control.

-

-

Thallium Stimulation and Measurement:

-

Prepare a stimulus buffer containing Tl+ and a depolarizing concentration of K+.

-

Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to all wells simultaneously.

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the rate of fluorescence increase for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition as a function of compound concentration to determine the IC50 value.

-

Causality and Self-Validation:

-

Causality: The inhibition of the Tl+ influx-induced fluorescence signal directly correlates with the blockade of the potassium channels.

-

Self-Validation: The inclusion of positive and negative controls on each plate is essential for validating the assay performance. The dose-dependent inhibition by the test compound provides confidence in the specificity of the observed effect.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in a clear and concise manner.

Table 1: Hypothetical Inhibitory Potency of N-(2-Diethylamino-ethyl)-guanidine on Kv1.3 Channels

| Assay | Parameter | Value (µM) |

| Whole-Cell Patch-Clamp | IC50 | [Insert experimentally determined value] |

| Thallium Flux Assay | IC50 | [Insert experimentally determined value] |

Note: While specific IC50 values for N-(2-Diethylamino-ethyl)-guanidine are not readily available in published literature, related guanidinium compounds have shown IC50 values in the micromolar to millimolar range for Kv channel inhibition. [4]For example, phenformin, a biguanide, showed an IC50 of 50 µM for inhibiting [3H]idazoxan binding, which is modulated by K+ channel activity. [7]

In Vivo Considerations and Future Directions

While in vitro assays provide valuable information on the direct interaction of N-(2-Diethylamino-ethyl)-guanidine with potassium channels, in vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context. Animal models can be used to assess the efficacy of this compound in relevant disease models, such as those for cardiac arrhythmias or autoimmune disorders. [8] Future research should focus on:

-

Determining the specific IC50 values of N-(2-Diethylamino-ethyl)-guanidine on a panel of different Kv channel subtypes to assess its selectivity.

-

Conducting detailed structure-activity relationship studies to optimize the potency and selectivity of this class of compounds.

-

Evaluating the efficacy and safety of N-(2-Diethylamino-ethyl)-guanidine in appropriate preclinical animal models.

Conclusion

N-(2-Diethylamino-ethyl)-guanidine represents a valuable tool for studying the function of voltage-gated potassium channels. Its mechanism of action as an intracellular pore blocker provides a clear basis for its modulatory effects on cellular excitability. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of this and similar compounds. Through rigorous and well-controlled experimentation, the full therapeutic potential of N-(2-Diethylamino-ethyl)-guanidine as a potassium channel modulator can be elucidated.

References

-

Corpus, V. M., Bressie, S. M., & Olins, G. M. (1994). Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney. European Journal of Pharmacology, 266(2), 197–200. [Link]

-

LifeArc & Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

-

ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]

-

Jayaraman, V., & Pantoja, R. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1085–1095. [Link]

-

Weaver, C. D., & Terstappen, G. C. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Assay Genie. (n.d.). Technical Manual GenieHTS Potassium Ion Channel Assay Kit. Retrieved from [Link]

-

Yoshiizumi, K., Ikeda, S., Goto, K., Morita, T., Nishimura, N., Sukamoto, T., & Yoshino, K. (1996). Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. Chemical & Pharmaceutical Bulletin, 44(11), 2042–2050. [Link]

-

Jan, L. Y., & Jan, Y. N. (2022). Long-term in vivo application of a potassium channel-based optogenetic silencer in the healthy and epileptic mouse hippocampus. eLife, 11, e73221. [Link]

-

Axon Instruments. (n.d.). Patch-clamp protocol-final.pdf. Retrieved from [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

-

BioWorld. (2012, March 1). Potassium channel blocker has antiobesity effects in animal models. Retrieved from [Link]

-

Li, H., Zhang, Y., & Du, G. (2021). Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5. Molecules, 26(11), 3185. [Link]

-

He, Y., Li, D., & Li, G. R. (2014). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Channels, 8(3), 243–249. [Link]

-

Benoit, E., & Escayg, A. (1993). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Pflügers Archiv, 424(5-6), 467–474. [Link]

-

Frelin, C., Vigne, P., & Lazdunski, M. (1986). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. European Journal of Biochemistry, 154(2), 241–245. [Link]

-

Drexel University. (n.d.). Electrophysiological Recording Techniques. Retrieved from [Link]

-

Roden, D. M. (2011). Pharmacogenetics of potassium channel blockers. Journal of Cardiovascular Electrophysiology, 22(1), 101–106. [Link]

-

Bitner, B. R., Amato, C. M., & Lindsley, C. W. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. ACS Chemical Neuroscience, 15(11), 2236–2255. [Link]

-

Mathie, A., Veale, E. L., Golluscio, A., Holden, R. G., & Walsh, Y. (2021). Pharmacological approaches to studying potassium channels. In Handbook of Experimental Pharmacology (pp. 83-111). Springer. [Link]

-

Wulff, H., & Zhorov, B. S. (2010). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Pharmacological reviews, 62(2), 196–225. [Link]

-

Łażewska, D., & Kieć-Kononowicz, K. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3824. [Link]

-

Pardo-Lopez, L., & Stühmer, W. (2019). The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating. Frontiers in Physiology, 10, 137. [Link]

-

Su, Z., & Fedida, D. (2001). High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide. British journal of pharmacology, 134(4), 755–758. [Link]

-

Codding, G. F., & Trudeau, M. C. (2018). The hERG potassium channel intrinsic ligand regulates N- and C-terminal interactions and channel closure. The Journal of general physiology, 150(11), 1545–1558. [Link]

-

Dempsey, C. E., & Stansfeld, P. J. (2019). Structural modeling of the hERG potassium channel and associated drug interactions. Journal of molecular biology, 431(21), 4217–4231. [Link]

Sources

- 1. Frontiers | The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating [frontiersin.org]

- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

[1]

Executive Summary: The Shift from Ganglionic to Neuronal Blockade

In the mid-20th century, the management of severe hypertension was a perilous balancing act. The available agents—ganglion blockers like hexamethonium—were "sledgehammers" that indiscriminately shut down both sympathetic and parasympathetic transmission. The result was a clinical profile marred by severe orthostatic hypotension, ileus, and urinary retention.

The discovery of guanethidine (Ismelin) by Ciba researchers in 1959 marked a pivotal shift toward selective sympatholysis. Unlike its predecessors, guanethidine spared the parasympathetic system, acting exclusively at the postganglionic sympathetic nerve terminal. This guide details the chemical evolution, mechanistic validation, and experimental protocols that defined this class of "adrenergic neuron blockers."

Chemical Lineage and Structure-Activity Relationships (SAR)

The development of these compounds was not accidental but the result of rigorous structural optimization to solve bioavailability and specificity issues.

The Precursor: Bretylium

The story begins with bretylium (1959), a quaternary ammonium compound.[1] While it successfully blocked norepinephrine (NE) release, its quaternary nature resulted in poor and erratic oral absorption (bioavailability <10%). It could not cross the blood-brain barrier (BBB), which was desirable, but it also struggled to cross the gastrointestinal membrane consistently.

The Breakthrough: Guanethidine

Ciba chemists, led by Robert Mull, replaced the quaternary ammonium center with a guanidine moiety attached to an eight-membered lactam ring (octahydroazocine).

-

The Guanidine Group: This strongly basic group (

) is protonated at physiological pH, mimicking the ammonium head of norepinephrine. This structural mimicry is critical for its transport via the Norepinephrine Transporter (NET/Uptake 1). -

The Ring System: The bulky hydrophobic ring prevents the molecule from activating the adrenergic receptor itself, acting instead as a "false transmitter."

Optimization: Guanadrel, Bethanidine, and Debrisoquin

Guanethidine had a massive half-life (5 days) and caused severe diarrhea (unopposed parasympathetic activity). Later analogs were synthesized to improve pharmacokinetics:

-

Guanadrel: Incorporated a dioxaspiro ring system, reducing the half-life to ~10-12 hours.

-

Bethanidine: A benzylguanidine derivative with better oral absorption.

-

Debrisoquin: A cyclic guanidine (isoquinoline derivative) that later became famous not for hypertension, but as a probe for CYP2D6 metabolic phenotyping.

Visualization of Chemical Lineage[3]

Figure 1: The structural evolution from quaternary ammoniums to optimized guanidine derivatives.

Mechanism of Action: The "False Transmitter" Hypothesis

The mechanism of guanethidine is a self-validating loop of uptake and depletion. It does not simply "block" the receptor; it physically invades the neuron.

-

Uptake 1 (NET) Transport: Guanethidine is a substrate for the Norepinephrine Transporter.[2] It is actively pumped into the nerve terminal.

-

Proof: Tricyclic antidepressants (like desipramine) block NET. If you administer desipramine, guanethidine cannot enter the neuron, and its antihypertensive effect is abolished.

-

-

Vesicular Accumulation: Once inside, it is transported into synaptic vesicles by VMAT (Vesicular Monoamine Transporter), displacing native norepinephrine.

-

Depletion & Blockade:

-

Acute Phase: The displaced NE may cause a transient spike in blood pressure (tyramine-like effect).

-

Chronic Phase: The vesicles become filled with guanethidine (which has no efficacy at the receptor). When the nerve fires, it releases guanethidine ("false transmitter") instead of NE.

-

-

Membrane Stabilization: At high concentrations, guanethidine also exerts a local anesthetic-like effect on the nerve terminal membrane, preventing action potential propagation.

Figure 2: The multiphasic mechanism of adrenergic neuron blockade.

Comparative Pharmacokinetics

The following table summarizes the key quantitative differences that drove the development of this class.

| Compound | Chemical Class | Oral Bioavailability | Half-Life ( | BBB Penetration | Primary Elimination |

| Bretylium | Quaternary Ammonium | < 10% (Erratic) | 7–10 hours | No | Renal (Unchanged) |

| Guanethidine | Alkylguanidine | 3% – 30% (Variable) | 5 days (120h) | No | Renal + Metabolism |

| Guanadrel | Spiro-guanidine | ~85% (Rapid) | 10–12 hours | No | Renal (50% unchanged) |

| Debrisoquin | Cyclic Guanidine | ~70% | 15–20 hours | Minimal | Hepatic (CYP2D6) |

Data synthesized from Maxwell et al. (1960) and subsequent pharmacokinetic reviews.

Key Experimental Protocol: The Cat Nictitating Membrane Assay

The definitive assay for validating adrenergic neuron blockade is the Cat Nictitating Membrane (NM) preparation . This protocol distinguishes between ganglion blockers (hexamethonium), alpha-blockers (phentolamine), and neuron blockers (guanethidine).

Rationale

The cat's third eyelid (nictitating membrane) is innervated solely by the superior cervical sympathetic ganglion.

-

Preganglionic stimulation causes contraction via the ganglion and the postganglionic nerve.

-

Postganglionic stimulation causes contraction directly.

-

Exogenous NE causes contraction via alpha-receptors.

Step-by-Step Methodology

-

Anesthesia:

-

Induce anesthesia in the cat using Chloralose (80 mg/kg IV) or a Chloralose/Urethane mixture. This preserves autonomic reflexes better than barbiturates.

-

-

Surgical Preparation:

-

Cannulate the trachea for respiration.

-

Cannulate the femoral vein for drug administration.

-

Isolate the cervical sympathetic trunk (preganglionic) on one side.

-

-

Instrumentation:

-

Attach the nictitating membrane to an isometric force displacement transducer (Grass FT03 or similar).

-

Apply a resting tension of 5–10 grams.

-

-

Stimulation Protocol:

-

Place shielded platinum electrodes on the preganglionic nerve.

-

Stimulate with square waves: 10–20 Hz, 0.5 ms duration, supramaximal voltage (5–10V) for 5 seconds every 2 minutes.

-

-

Drug Challenge (Self-Validating Step):

-

Administer Guanethidine (1–5 mg/kg IV) .

-

Observation: The contractions elicited by nerve stimulation will gradually diminish and vanish (blockade).

-

Validation: Inject Norepinephrine (5 µg/kg IV) .

-

Result: The membrane will contract (often more strongly due to denervation supersensitivity).

-

Interpretation: The receptors are intact (ruling out alpha-blockade); the nerve is failing to release transmitter (confirming neuron blockade).

-

References

-

Maxwell, R. A., Mull, R. P., & Plummer, A. J. (1959). [2-(Octahydro-1-azocinyl)-ethyl]-guanidine sulfate (CIBA 5864-SU), a new synthetic antihypertensive agent. Experientia. Link

-

Boura, A. L., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy. Link

-

Mitchell, J. R., & Oates, J. A. (1970). Guanethidine and related agents. I. Mechanism of the selective blockade of adrenergic neurons and its antagonism by drugs. Journal of Pharmacology and Experimental Therapeutics. Link

-

Hansson, L., Pascual, A., & Julius, S. (1973). Comparison of guanadrel and guanethidine. Clinical Pharmacology & Therapeutics.[3][4] Link

-

Brodie, B. B., Chang, C. C., & Costa, E. (1965). On the mechanism of action of guanethidine and bretylium.[5] British Journal of Pharmacology. Link

The Guanidinium Moiety: A Privileged Scaffold in Drug Discovery - Unraveling the Structure-Activity Relationship of N-(2-Diethylamino-ethyl)-guanidine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The guanidinium group, a seemingly simple nitrogenous functional group, holds a position of significant importance in the realm of medicinal chemistry. Its unique electronic and structural properties, particularly its persistent positive charge at physiological pH, render it a key pharmacophore in a vast array of biologically active molecules. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific guanidine-containing compound, N-(2-Diethylamino-ethyl)-guanidine. While direct and extensive SAR studies on this particular molecule are not widely published, this paper will synthesize data from closely related analogs and the broader class of guanidine derivatives to construct a comprehensive understanding of its potential biological activities and the structural features that govern them.

The Guanidinium Group: A Cationic Powerhouse

At the heart of any discussion on guanidine-containing compounds lies the guanidinium cation. Guanidine itself is a strong organic base, and at physiological pH, it is protonated to form the resonance-stabilized guanidinium ion. This delocalization of the positive charge over three nitrogen atoms results in a planar, highly basic, and strongly hydrogen-bond-donating group. These characteristics are fundamental to its ability to interact with biological targets.

The guanidinium group's interactions with biological macromolecules are multifaceted and include:

-

Electrostatic Interactions: The delocalized positive charge allows for strong ionic interactions with negatively charged residues on proteins, such as aspartate and glutamate, or the phosphate backbone of nucleic acids.

-

Hydrogen Bonding: The multiple N-H donors of the guanidinium group can form a network of hydrogen bonds with acceptor atoms on the target molecule, contributing significantly to binding affinity and specificity.

-

Cation-π Interactions: The planar guanidinium group can engage in favorable cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan on a receptor.

These bonding capabilities are the foundation for the diverse pharmacological activities observed in guanidine-containing drugs, which span from antihypertensives and antidiabetics to antiviral and anticancer agents.

Synthesis of N-(2-Diethylamino-ethyl)-guanidine and its Analogs

The synthesis of N-substituted guanidines, including N-(2-Diethylamino-ethyl)-guanidine, can be achieved through several established methods. A common and versatile approach involves the guanylation of a primary or secondary amine with a suitable guanidinylating agent.

General Synthetic Workflow

Caption: General synthetic workflow for N-substituted guanidines.

Step-by-Step Methodology: Synthesis via N,N'-Di-Boc-thiourea

This protocol describes a common method for the synthesis of N-substituted guanidines using a protected thiourea derivative.

-

Activation of N,N'-Di-Boc-thiourea:

-

To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) and 2,4,6-trichlorobenzoyl chloride (TCT) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour. The formation of the activated intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Guanylation of the Amine:

-

To the solution containing the activated intermediate, add N,N-diethylethylenediamine (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.

-

-

Deprotection of the Boc Groups:

-

Dissolve the purified protected guanidine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting residue can be purified by recrystallization or precipitation to yield the final product, N-(2-Diethylamino-ethyl)-guanidine, typically as a salt (e.g., trifluoroacetate salt).

-

Structure-Activity Relationship (SAR) of N-(2-Diethylamino-ethyl)-guanidine: An Inferential Analysis